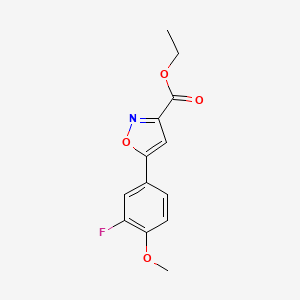

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with various substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential antimicrobial and antitubercular activities.

Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial enzymes, such as MurD ligase, which is essential for cell wall synthesis . This inhibition disrupts bacterial growth and replication, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These groups can significantly influence its lipophilicity, metabolic stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H12FNO4 |

| Molecular Weight | 265.24 g/mol |

| IUPAC Name | Ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| InChI Key | OOBWOJJTALDCRF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)F |

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized using acetic anhydride to yield the isoxazole ring followed by esterification with ethyl chloroformate .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluoro and methoxy groups enhances its binding affinity to various enzymes and receptors. The isoxazole ring facilitates hydrogen bonding, contributing to the compound's overall activity. Specifically, it has been noted for:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial enzymes, which may lead to its antimicrobial effects .

- Anti-inflammatory Effects: It interacts with cellular receptors that mediate inflammatory responses, suggesting a role in anti-inflammatory applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with notable inhibition observed in enzyme assays .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in cell cultures. This suggests its potential as a therapeutic agent for inflammatory diseases .

Table: Biological Activity Overview

Detailed Research Findings

- Antimicrobial Studies: In a series of assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its development as an antimicrobial agent.

- Anti-inflammatory Mechanism: The compound was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers.

- Cancer Research: Preliminary studies indicated that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

Properties

Molecular Formula |

C13H12FNO4 |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3 |

InChI Key |

IOALBGXKLURCQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.